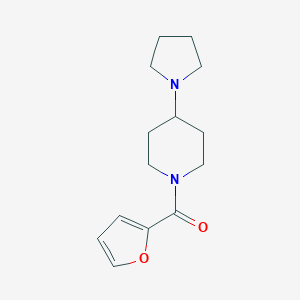
N-methyl-N-(2-methylbenzyl)-2-(pyridin-2-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(2-methylbenzyl)-2-(pyridin-2-yl)ethanamine, also known as NS-105, is a compound that belongs to the family of nootropic drugs. It is a derivative of an endogenous neurotransmitter, acetylcholine, and is known to enhance cognitive function. NS-105 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
N-methyl-N-(2-methylbenzyl)-2-(pyridin-2-yl)ethanamine works by enhancing the activity of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in various cognitive processes such as learning, memory, and attention. N-methyl-N-(2-methylbenzyl)-2-(pyridin-2-yl)ethanamine acts as an agonist at the alpha7 nicotinic acetylcholine receptor, which leads to increased release of acetylcholine in the brain.
Biochemical and Physiological Effects:
N-methyl-N-(2-methylbenzyl)-2-(pyridin-2-yl)ethanamine has been shown to enhance cognitive function and memory in animal models. It has also been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. N-methyl-N-(2-methylbenzyl)-2-(pyridin-2-yl)ethanamine has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N-(2-methylbenzyl)-2-(pyridin-2-yl)ethanamine has several advantages as a research tool. It is a potent and selective agonist at the alpha7 nicotinic acetylcholine receptor, which makes it a useful tool for studying the role of this receptor in various cognitive processes. N-methyl-N-(2-methylbenzyl)-2-(pyridin-2-yl)ethanamine is also well-tolerated in animal studies, which makes it a useful tool for studying the effects of long-term drug treatment. However, N-methyl-N-(2-methylbenzyl)-2-(pyridin-2-yl)ethanamine has some limitations as a research tool. It is a relatively new compound, and its long-term effects on cognitive function and behavior are not well-understood. Additionally, its effects on different neurotransmitter systems and brain regions are not well-characterized.
Zukünftige Richtungen
There are several potential future directions for research on N-methyl-N-(2-methylbenzyl)-2-(pyridin-2-yl)ethanamine. One area of interest is the potential use of N-methyl-N-(2-methylbenzyl)-2-(pyridin-2-yl)ethanamine in the treatment of cognitive impairment associated with aging and neurodegenerative diseases. Another potential application is the use of N-methyl-N-(2-methylbenzyl)-2-(pyridin-2-yl)ethanamine as an adjunct therapy for depression and anxiety. Future research could also focus on the potential use of N-methyl-N-(2-methylbenzyl)-2-(pyridin-2-yl)ethanamine in the treatment of other psychiatric disorders such as schizophrenia and bipolar disorder. Finally, further research is needed to fully understand the mechanisms underlying the effects of N-methyl-N-(2-methylbenzyl)-2-(pyridin-2-yl)ethanamine on neurotransmitter systems and brain regions.
Synthesemethoden
N-methyl-N-(2-methylbenzyl)-2-(pyridin-2-yl)ethanamine can be synthesized through a multi-step process starting with the reaction of 2-methylbenzyl chloride with pyridine-2-carboxaldehyde to form 2-(2-methylphenyl)-pyridine. This intermediate is then reacted with N-methyl-ethanolamine to form N-methyl-N-(2-methylbenzyl)-2-(pyridin-2-yl)ethanamine.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(2-methylbenzyl)-2-(pyridin-2-yl)ethanamine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. N-methyl-N-(2-methylbenzyl)-2-(pyridin-2-yl)ethanamine has also been studied for its potential use in the treatment of depression and anxiety.
Eigenschaften
Produktname |
N-methyl-N-(2-methylbenzyl)-2-(pyridin-2-yl)ethanamine |
|---|---|
Molekularformel |
C16H20N2 |
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
N-methyl-N-[(2-methylphenyl)methyl]-2-pyridin-2-ylethanamine |
InChI |
InChI=1S/C16H20N2/c1-14-7-3-4-8-15(14)13-18(2)12-10-16-9-5-6-11-17-16/h3-9,11H,10,12-13H2,1-2H3 |
InChI-Schlüssel |
DMHMBXXFJMWFLE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN(C)CCC2=CC=CC=N2 |
Kanonische SMILES |
CC1=CC=CC=C1CN(C)CCC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247194.png)
![1-(2-Fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine](/img/structure/B247195.png)
![1-(2-Methoxyphenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine](/img/structure/B247196.png)
![1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine](/img/structure/B247197.png)
![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B247198.png)



![4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247202.png)
![1-(2-Fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine](/img/structure/B247203.png)
methanone](/img/structure/B247204.png)
![N-(4-{[4-(4-morpholinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247207.png)
![N-{4-[(4-methyl-1,4'-bipiperidin-1'-yl)sulfonyl]phenyl}acetamide](/img/structure/B247208.png)
![N-(4-{[4-(4-benzyl-1-piperazinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247210.png)